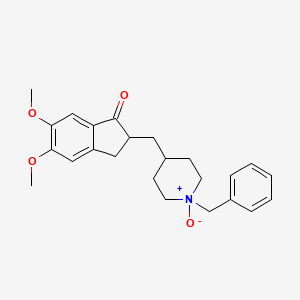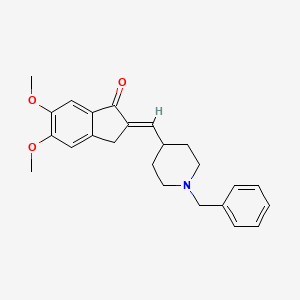
Abacavir Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A metabolite of Abacavir in human urine and cerebrospinal fluid
科学的研究の応用
Abacavir Pharmacokinetics and Metabolism
Abacavir is a carbocyclic 2′-deoxyguanosine nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. It's well-absorbed after oral administration, with about 83% bioavailability. Abacavir is extensively metabolized by the liver, with less than 2% excreted unchanged in the urine. Two primary metabolic pathways involve uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, leading to the formation of inactive metabolites. Studies also show the drug is distributed to extravascular spaces, and its binding to plasma proteins is about 50%. The terminal elimination half-life of abacavir is approximately 1.5 hours, with its antiviral effect attributed to its intracellular anabolite, carbovir-triphosphate (CBV-TP) (Yuen, Weller, & Pakes, 2008).
Pharmacogenetic Considerations
Pharmacogenetics plays a significant role in the individualization of antiretroviral therapy. Genetic associations have furthered understanding of the pathogenesis, pharmacokinetics, and pharmacodynamics of antiretroviral drug action. For instance, HLA-B*5701 screening has become routine to prevent abacavir hypersensitivity reactions and has markedly improved drug safety. However, despite extensive research, barriers exist in successfully operationalizing genetic testing to clinical practice (Phillips & Mallal, 2008).
Cardiovascular Considerations
Various studies have explored the association between abacavir therapy and myocardial risk. Some cohort studies, as well as prospective randomized clinical trials, have confirmed this association, suggesting that abacavir therapy can increase the risk of cardiovascular disease. However, the exact pathogenesis of this association remains unclear, and further studies are required to provide additional evidence for the association of abacavir therapy with cardiovascular events. Initial studies suggest the involvement of inflammation associated with abacavir (Behrens & Reiss, 2010).
Clinical Use and Safety
The safety and efficacy of abacavir have been extensively studied. Abacavir, in combination with other antiretroviral drugs, effectively reduces viral load in both adults and children with HIV infection. Although responses are greatest in individuals with little or no previous antiretroviral treatment, useful responses are still sometimes achieved in heavily pretreated individuals. Abacavir in combination with lamivudine and zidovudine provides a simple and convenient dosage regimen, generally well-tolerated, able to produce sustained suppression of viral replication. However, a major cause of abacavir treatment discontinuation is the development of a hypersensitivity reaction which has been reported in 3 to 5% of patients (Hervey & Perry, 2000).
特性
CAS番号 |
178327-20-3 |
|---|---|
製品名 |
Abacavir Impurity 1 |
分子式 |
C11H14ClN5O |
分子量 |
267.72 |
外観 |
Off-White to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Cyclopentene-1-methanol, 4-(2-amino-6-chloro-7H-purin-7-yl)-, (1S-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



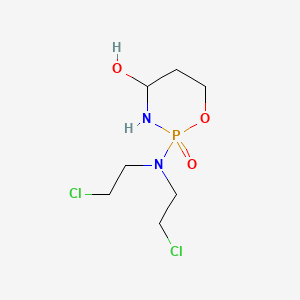
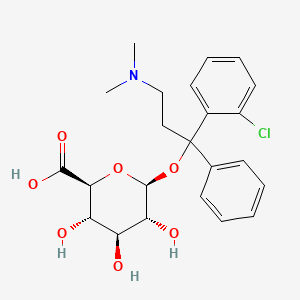
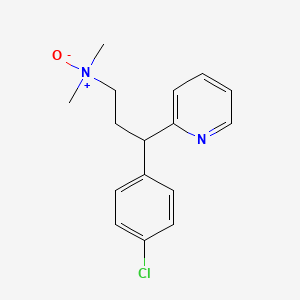
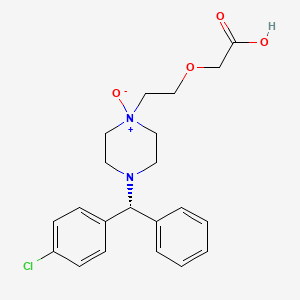

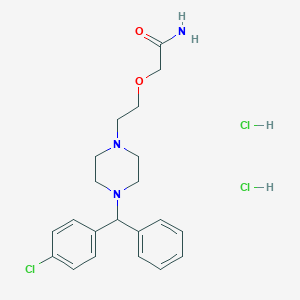
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
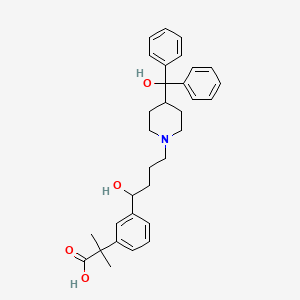
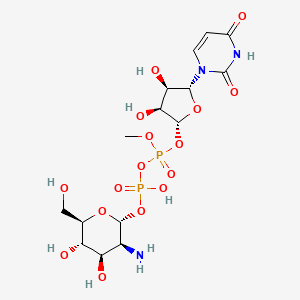
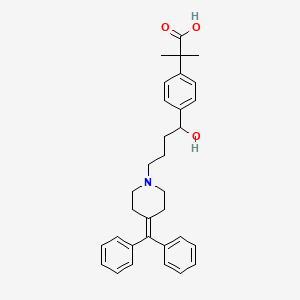
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
